![molecular formula C14H9F3O2 B2587807 4,4,4-Trifluoro-1-(1-naphthyl)butane-1,3-dione CAS No. 7639-68-1](/img/structure/B2587807.png)
4,4,4-Trifluoro-1-(1-naphthyl)butane-1,3-dione
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Overview
Description
4,4,4-Trifluoro-1-(1-naphthyl)butane-1,3-dione is a β-diketone . It is a beige crystal or crystalline powder . It is also known as 4,4,4-Trifluoro-3-oxo-2’'-butyronaphthone and is a useful fluorescent compound .
Synthesis Analysis
The synthesis of 4,4,4-Trifluoro-1-(1-naphthyl)butane-1,3-dione involves Schiff base condensation reaction . It has also been used in mixed-ligand chelate extraction of trivalent lanthanides .Molecular Structure Analysis
The linear formula of 4,4,4-Trifluoro-1-(1-naphthyl)butane-1,3-dione is C10H7COCH2COCF3 . The molecular weight is 266.22 .Chemical Reactions Analysis
4,4,4-Trifluoro-1-(1-naphthyl)butane-1,3-dione has been used in the preparation of ternary lanthanide (Ln) complexes . It partially inhibits the oxidation of ferrocyanide in electron transport particles isolated from beef heart mitochondria .Physical And Chemical Properties Analysis
4,4,4-Trifluoro-1-(1-naphthyl)butane-1,3-dione is a powder with a melting point of 70-72 °C . It has a CAS Number of 893-33-4 .Scientific Research Applications
Near-Infrared Luminescence
4,4,4-Trifluoro-1-(1-naphthyl)butane-1,3-dione has been utilized in synthesizing novel ternary lanthanide complexes. These complexes exhibit characteristic near-infrared (NIR) luminescence, which can be attributed to efficient energy transfer from ligands to central Ln(3+) ions. This property holds potential for applications in optical amplification, operating at wavelengths like 1300 or 1500 nm (Dang et al., 2011).
Coordination Chemistry and Stability Constants
Extensive studies have been conducted on the formation constants of mixed-ligands complexes involving 4,4,4-Trifluoro-1-(1-naphthyl)butane-1,3-dione. These studies are crucial in understanding the behavior and properties of such complexes in different environments, such as in the presence of amino acids like L-Serine and DL-Alanine (Meena & Grover, 2018).
Spectroscopic Characterization and Structural Insights
The molecular structure and spectroscopic characteristics of 4,4,4-Trifluoro-1-(1-naphthyl)-1,3-butanedione have been explored through methods like Fourier Transform Infrared spectra and UV-Visible spectroscopy. These studies offer insights into the stability, charge delocalization, and potential chemical reactivity sites of the molecule (Reshmi et al., 2020).
Photoluminescent Behavior in Eu(III) Complexes
Research into the photoluminescent behavior of Eu(III) complexes using 4,4,4-Trifluoro-1-(1-naphthyl)butane-1,3-dione has revealed notable luminescent properties. These complexes exhibit high quantum efficiencies and lifetime values, making them of interest in areas like quantum science and materials engineering (Wang et al., 2015).
Thermodynamic Properties and Calorimetry
The molecule has been a subject of calorimetric studies, particularly in determining its standard molar enthalpies of formation. Such studies are essential for understanding the thermodynamic behavior and potential applications of the compound in various chemical reactions (Silva et al., 1997).
Safety and Hazards
Future Directions
The future directions of 4,4,4-Trifluoro-1-(1-naphthyl)butane-1,3-dione research could involve further investigation into its cytotoxic activity against human cultured tumor and normal cells . Additionally, its potential use in the synthesis of new compounds and in mixed-ligand chelate extraction of trivalent lanthanides could be explored .
properties
IUPAC Name |
4,4,4-trifluoro-1-naphthalen-1-ylbutane-1,3-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3O2/c15-14(16,17)13(19)8-12(18)11-7-3-5-9-4-1-2-6-10(9)11/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYQMAGRFYJIJOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)CC(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20997761 |
Source
|
Record name | 4,4,4-Trifluoro-1-(naphthalen-1-yl)butane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20997761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,4-Trifluoro-1-(1-naphthyl)butane-1,3-dione | |
CAS RN |
7639-68-1 |
Source
|
Record name | 4,4,4-Trifluoro-1-(naphthalen-1-yl)butane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20997761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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